(R)-1-(Furan-2-yl)propan-1-amine (R)-1-(Furan-2-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 188772-70-5
VCID: VC8250948
InChI: InChI=1S/C7H11NO/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3/t6-/m1/s1
SMILES: CCC(C1=CC=CO1)N
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol

(R)-1-(Furan-2-yl)propan-1-amine

CAS No.: 188772-70-5

Cat. No.: VC8250948

Molecular Formula: C7H11NO

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(Furan-2-yl)propan-1-amine - 188772-70-5

Specification

CAS No. 188772-70-5
Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
IUPAC Name (1R)-1-(furan-2-yl)propan-1-amine
Standard InChI InChI=1S/C7H11NO/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3/t6-/m1/s1
Standard InChI Key DCBLXBXPRKTLCL-ZCFIWIBFSA-N
Isomeric SMILES CC[C@H](C1=CC=CO1)N
SMILES CCC(C1=CC=CO1)N
Canonical SMILES CCC(C1=CC=CO1)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(R)-1-(Furan-2-yl)propan-1-amine (CAS: 188772-70-5) is defined by its IUPAC name (1R)-1-(furan-2-yl)propan-1-amine, reflecting the (R)-configuration at the chiral center. The molecule comprises a furan ring linked to a propylamine chain, with the amine group positioned at the β-carbon of the propyl chain. Key identifiers include:

PropertyValue
Molecular FormulaC₇H₁₁NO
Molecular Weight125.17 g/mol
InChIInChI=1S/C7H11NO/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3/t6-/m1/s1
InChIKeyDCBLXBXPRKTLCL-ZCFIWIBFSA-N
Isomeric SMILESCCC@HN

The stereochemistry, encoded in the SMILES notation as [C@H], underscores the importance of chirality in modulating biological interactions.

Structural Analogues and Chirality

Comparisons with analogous compounds highlight the role of substituents and stereochemistry. For instance, the (S)-enantiomer of this amine would exhibit distinct binding affinities due to mirror-image spatial arrangements. Similarly, replacing the furan with a thiophene or pyrrole ring alters electronic properties and bioavailability, though such derivatives remain less studied.

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols for (R)-1-(furan-2-yl)propan-1-amine are scarce in published literature, reductive amination emerges as a plausible route. This method involves the condensation of furan-2-carbaldehyde with propylamine followed by asymmetric reduction to yield the (R)-enantiomer. Catalytic hydrogenation using chiral catalysts like Ru-BINAP complexes could achieve enantioselectivity, though yields and optical purity require optimization.

Reactivity Profile

The compound’s primary amine group participates in nucleophilic reactions, enabling derivatization via acylation or alkylation. The furan ring, with its conjugated diene system, is susceptible to electrophilic substitution, particularly at the 5-position. For example, nitration or sulfonation could introduce functional groups to enhance solubility or bioactivity.

Challenges and Future Directions

Research Gaps

The absence of pharmacokinetic data—such as absorption, distribution, metabolism, and excretion (ADME) parameters—limits translational potential. Additionally, enantioselective synthesis methods require refinement to scale production for preclinical testing.

Strategic Recommendations

  • Stereoselective Synthesis: Develop chiral auxiliaries or biocatalytic methods to improve enantiomeric excess.

  • In Silico Screening: Use quantum mechanical calculations to predict metabolic pathways and toxicity.

  • Target Identification: Employ high-throughput screening to map interactions with GPCRs, ion channels, and enzymes.

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